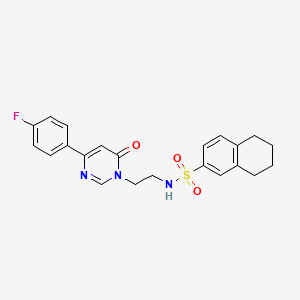

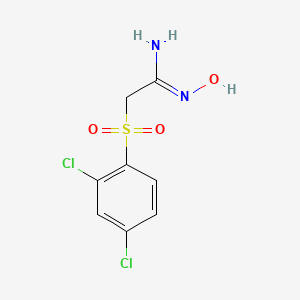

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

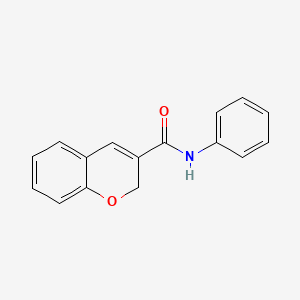

The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a fluorophenyl group, an ethyl group, a tetrahydronaphthalene group, and a sulfonamide group. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring and the fluorophenyl group, for example, would contribute to the compound’s aromaticity, while the sulfonamide group could potentially form hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorophenyl group could potentially increase the compound’s lipophilicity, which could in turn affect its solubility and distribution in the body .Scientific Research Applications

Facile Synthesis for PET Tracer Precursors

One application involves the synthesis of novel sulfonamide derivatives for use as precursors in positron emission tomography (PET) tracer production. For instance, a study detailed the synthesis of a pyrimidinyl sulfonamide derivative, highlighting its potential as an intermediate for PET tracers due to its efficient radiochemical yield and moderate synthesis steps, pointing towards its utility in medical imaging and diagnostics (Gebhardt & Saluz, 2012).

Development of Thromboxane Receptor Antagonists

Research on derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists has led to the discovery of compounds with remarkable potency, some of which show long-lasting inhibition of TP receptor signaling. This work suggests potential applications in developing antithromboxane therapies for conditions like thrombosis or cardiovascular diseases (Wang et al., 2014).

Retinoid X Receptor (RXR)-Selective Agonists

Another area of application is in the synthesis and evaluation of sulfonic acid analogues for selective retinoid X receptor (RXR) agonism. Research indicates that modifications of potent RXR agonists could lead to improved biological selectivity and potency, offering insights into the development of therapies for diseases like cutaneous T-cell lymphoma (Heck et al., 2016).

Herbicidal Activity of Sulfonamide Derivatives

The synthesis of optically active sulfonamide derivatives has shown that specific enantiomers possess significant herbicidal activity, suggesting applications in agriculture for pest and weed management. This highlights the chemical's potential utility in developing new, more effective herbicides (Hosokawa et al., 2001).

Antibacterial and Antimicrobial Agents

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents. These compounds have shown high activities against various bacteria, indicating their potential in addressing antibiotic resistance and developing new antibacterial therapies (Azab et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its physical and chemical properties, its mechanism of action, and the way it is used. For example, many compounds that contain a fluorophenyl group are relatively non-toxic, but some can be harmful if ingested or inhaled .

properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S/c23-19-8-5-17(6-9-19)21-14-22(27)26(15-24-21)12-11-25-30(28,29)20-10-7-16-3-1-2-4-18(16)13-20/h5-10,13-15,25H,1-4,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSORRDJLOFVNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2670497.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B2670498.png)

![2,3-Dihydroindole-2-one-3-spiro-2'-(7'-benzyl-6',8'-dioxo-5-methyl-3,7-diazabicyclo[3.3.0]octane)](/img/structure/B2670501.png)

![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2670508.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one](/img/structure/B2670512.png)